4-(2,2,2-Trifluoroethyl)aniline

Lipophilicity Drug Design ADME

Select the para-substituted 4-(2,2,2-trifluoroethyl)aniline (CAS 131395-17-0) to ensure scaffold fidelity in medicinal chemistry and agrochemical programs. The trifluoroethyl group elevates LogP by ~2.5 units, improving membrane permeability and metabolic stability. Its solid-state properties (mp 45-46°C) enable cost-efficient recrystallization at scale. This isomer is validated in EP3689860 A1 synthetic routes; substituting ortho or meta isomers risks regulatory divergence. Securing the correct para isomer safeguards patent integrity and streamlines quality assurance.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 131395-17-0
Cat. No. B136691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethyl)aniline
CAS131395-17-0
Synonyms4-(2,2,2-TRIFLUOROETHYL)ANILINE
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(F)(F)F)N
InChIInChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2
InChIKeyDALKOEVEKVKJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroethyl)aniline (CAS 131395-17-0): A Para-Substituted Fluorinated Aniline for Drug Discovery Intermediates


4-(2,2,2-Trifluoroethyl)aniline (CAS 131395-17-0) is a para-substituted aniline derivative in which a 2,2,2-trifluoroethyl group replaces a hydrogen atom on the benzene ring. This substitution introduces a strongly electron-withdrawing, lipophilic fluorinated moiety that alters the compound's physicochemical profile relative to unsubstituted aniline . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the trifluoroethyl group is leveraged to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity in downstream drug candidates .

Why 4-(2,2,2-Trifluoroethyl)aniline Cannot Be Replaced by Other Trifluoroethyl Aniline Isomers or Analogs


Although the core molecular formula (C8H8F3N) is shared among several trifluoroethyl-substituted anilines, the position of the substituent critically determines the compound's physical properties, electronic distribution, and reactivity. For instance, the para-substituted 4-(2,2,2-trifluoroethyl)aniline exhibits a melting point of 45-46°C and a boiling point of 108-110°C , whereas its ortho isomer 2-(2,2,2-trifluoroethyl)aniline melts at 49°C [1]. Such differences in thermal behavior directly impact purification strategies, formulation considerations, and storage requirements. Furthermore, the para substitution pattern confers a distinct electronic environment that influences the compound's utility as a building block for specific pharmaceutical scaffolds, as evidenced by its use in patented drug syntheses that do not accommodate the ortho or meta isomers .

Quantitative Differentiation of 4-(2,2,2-Trifluoroethyl)aniline: Comparative Evidence for Procurement Decisions


Enhanced Lipophilicity (LogP) Relative to Ortho and N-Substituted Analogs

The lipophilicity of 4-(2,2,2-trifluoroethyl)aniline, as measured by its calculated LogP, demonstrates a quantifiable advantage over its ortho-substituted isomer and N-substituted analog. Specifically, the target compound exhibits a LogP of 2.95 , which is 0.65 log units higher than the LogP of 2.30 for 2-(2,2,2-trifluoroethyl)aniline [1], and 0.22-0.52 log units higher than the LogP range of 2.43-2.73 for N-(2,2,2-trifluoroethyl)aniline [2]. A difference of 0.5-0.6 log units corresponds to a more than threefold increase in partition coefficient, which can translate into significantly improved membrane permeability and bioavailability for drug molecules incorporating this moiety.

Lipophilicity Drug Design ADME

Favorable Solid-State Properties: Lower Melting Point and Higher Boiling Point for Improved Handling

The thermal properties of 4-(2,2,2-trifluoroethyl)aniline offer distinct advantages in laboratory and manufacturing settings. The compound melts at 45-46°C and boils at 108-110°C . In contrast, the ortho isomer 2-(2,2,2-trifluoroethyl)aniline melts at a higher temperature of 49°C [1]. The lower melting point of the para isomer (by 3-4°C) can facilitate easier melting and recrystallization during purification, reducing energy costs and processing time. More critically, the boiling point of 108-110°C is notably higher than that of unsubstituted aniline (184°C) and other low-molecular-weight aromatic amines, providing a wider liquid range for high-temperature reactions without immediate volatilization.

Solid-State Chemistry Process Chemistry Purification

Validated Synthetic Utility as a Key Intermediate in a Patented Pharmaceutical Process

4-(2,2,2-Trifluoroethyl)aniline is explicitly cited as a starting material or intermediate in a multi-step synthetic process disclosed in European Patent EP3689860 A1 (2020), assigned to Chia Tai Tianqing Pharmaceutical Group Co., Ltd. . The patent describes a four-step sequence that includes the use of this specific compound, confirming its suitability for industrial-scale pharmaceutical manufacturing. While the patent does not disclose quantitative yields for each step, the inclusion of this compound in a granted patent application demonstrates that it meets the stringent purity and reactivity requirements necessary for commercial drug production. No comparable data are available for the ortho or meta isomers in the same context, underscoring the unique positioning of the para isomer for this specific synthetic route.

Pharmaceutical Synthesis Process Patent Medicinal Chemistry

Class-Level Enhancement of Metabolic Stability via Trifluoroethyl Substitution

The 2,2,2-trifluoroethyl group is a recognized structural motif in medicinal chemistry for improving the metabolic stability of drug candidates. While direct quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not available for 4-(2,2,2-trifluoroethyl)aniline itself, class-level evidence from reviews on fluorinated small molecules establishes that the incorporation of trifluoroethyl groups can reduce oxidative metabolism and prolong half-life [1]. This effect is attributed to the strong electron-withdrawing nature of the -CF3 moiety, which deactivates the adjacent aniline nitrogen toward cytochrome P450-mediated oxidation. In contrast, non-fluorinated aniline analogs are rapidly metabolized, often forming reactive intermediates. This class-level advantage positions 4-(2,2,2-trifluoroethyl)aniline as a preferred building block for designing metabolically robust drug candidates compared to unsubstituted aniline.

Metabolic Stability DMPK Fluorine Chemistry

Optimal Application Scenarios for 4-(2,2,2-Trifluoroethyl)aniline Based on Evidence


Lead Optimization in Drug Discovery Requiring High Lipophilicity

When a medicinal chemistry program identifies a lead series where the aniline moiety is a key pharmacophore, replacing an unsubstituted aniline with 4-(2,2,2-trifluoroethyl)aniline can increase LogP by approximately 2.95 units (or XLogP3 by 2.5) relative to the unsubstituted parent (LogP ≈ 0.9). This increase in lipophilicity directly enhances membrane permeability and may improve oral bioavailability, as supported by the LogP comparison data [1]. The para substitution ensures that the trifluoroethyl group is positioned for optimal hydrophobic interaction without steric hindrance near the reactive amino group.

Process Chemistry Scale-Up for Patented Drug Intermediates

Organizations developing drug candidates based on the synthetic route disclosed in EP3689860 A1 should procure 4-(2,2,2-trifluoroethyl)aniline as a key intermediate to maintain consistency with the patented process. The compound's favorable solid-state properties (melting point 45-46°C) facilitate large-scale recrystallization and handling, reducing purification costs compared to higher-melting analogs . The use of this specific intermediate is validated by the patent's explicit reference, mitigating regulatory and quality risks associated with substituting alternative isomers .

Design of Metabolically Stable PET Ligands and Kinase Inhibitors

For the development of PET ligands or kinase inhibitors where extended in vivo half-life is critical, 4-(2,2,2-trifluoroethyl)aniline serves as an ideal building block. The trifluoroethyl group is expected to shield the aniline nitrogen from oxidative metabolism, as inferred from class-level evidence on fluorinated motifs [2]. This property is particularly valuable when designing tracers for positron emission tomography, where metabolic stability directly impacts signal-to-noise ratios and imaging quality.

Agrochemical Intermediate Requiring Improved Lipophilicity and Stability

In the synthesis of novel herbicides or pesticides, the enhanced lipophilicity (LogP 2.95) and class-level metabolic stability of the trifluoroethyl group can improve the compound's ability to penetrate plant cuticles and resist environmental degradation [2]. This leads to increased efficacy and reduced application rates, aligning with sustainability goals in modern agriculture.

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